Benzo[d]thiazol-2-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone

Carboxylesterase 2 inhibition CES2 Human liver microsomes

Benzo[d]thiazol-2-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone (CAS 1787917-07-0, PubChem CID is a synthetic small molecule combining a benzothiazole ring, a central methanone linker, and a 3-(phenylsulfonyl)pyrrolidine moiety. It is catalogued in ChEMBL (CHEMBL3775320) and has been profiled for carboxylesterase (CES) inhibition, with quantitative IC50 data against human CES2 and CES1 in liver microsome assays deposited via the Dalian Institute of Chemical Physics.

Molecular Formula C18H16N2O3S2
Molecular Weight 372.46
CAS No. 1787917-07-0
Cat. No. B2428734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d]thiazol-2-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone
CAS1787917-07-0
Molecular FormulaC18H16N2O3S2
Molecular Weight372.46
Structural Identifiers
SMILESC1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C18H16N2O3S2/c21-18(17-19-15-8-4-5-9-16(15)24-17)20-11-10-14(12-20)25(22,23)13-6-2-1-3-7-13/h1-9,14H,10-12H2
InChIKeyMQBFECCMFDZJHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Benzo[d]thiazol-2-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone (CAS 1787917-07-0) — Baseline Profile for Sourcing Decisions


Benzo[d]thiazol-2-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone (CAS 1787917-07-0, PubChem CID 76147469) is a synthetic small molecule combining a benzothiazole ring, a central methanone linker, and a 3-(phenylsulfonyl)pyrrolidine moiety [1]. It is catalogued in ChEMBL (CHEMBL3775320) and has been profiled for carboxylesterase (CES) inhibition, with quantitative IC50 data against human CES2 and CES1 in liver microsome assays deposited via the Dalian Institute of Chemical Physics [2]. The compound belongs to the broader class of benzothiazole–sulfonamide hybrids, a chemotype associated with diverse pharmacological activities including enzyme inhibition, anticancer, and anti-inflammatory properties [3].

Why Benzo[d]thiazol-2-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone Cannot Be Casually Substituted: Selectivity and Scaffold Constraints


Benzothiazole–sulfonamide compounds sharing the benzenesulfonylpyrrolidine substructure are not functionally interchangeable. The target compound exhibits a CES2/CES1 selectivity ratio of approximately 3.6-fold (CES2 IC50 3.42 μM vs. CES1 IC50 12.3 μM), whereas the widely studied natural product inhibitor glycyrrhetinic acid (GA) displays an inverted selectivity profile (CES1-preferring, CES2 IC50 69.3 μM vs. CES1 IC50 21.0 μM) [1]. Furthermore, positional isomerism within the benzothiazole–pyrrolidine connectivity (carbonyl-linked at pyrrolidine C3 vs. directly C–C bonded at pyrrolidine C2, as in CAS 672925-44-9) fundamentally alters the pharmacophoric geometry, hydrogen-bonding capacity, and predicted metabolic liability [2]. Substituting either GA or a positional isomer without revalidation therefore risks both selectivity inversion and unrecognized potency loss in CES2-targeted experimental contexts.

Quantitative Differentiation Evidence for Benzo[d]thiazol-2-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone: Comparator-Anchored Data


CES2 Inhibitory Potency Advantage Over Glycyrrhetinic Acid: ~20-Fold Improvement

The target compound inhibits human carboxylesterase 2 (CES2) with an IC50 of 3.42 μM in human liver microsomes using fluorescein diacetate as the probe substrate (10 min preincubation) [1]. Under comparable assay conditions from the same research group (Dalian Institute of Chemical Physics), glycyrrhetinic acid (GA), a widely used reference CES inhibitor, yielded a CES2 IC50 of 69.3 μM [2]. This represents an approximately 20-fold potency advantage for the benzothiazole–sulfonamide scaffold. Loperamide, a potent but non-selective CES2 inhibitor, shows an IC50 of ~1 μM in human liver microsomes with the same substrate [3], placing the target compound in an intermediate potency tier while offering a distinct selectivity profile.

Carboxylesterase 2 inhibition CES2 Human liver microsomes

CES2-over-CES1 Selectivity Profile: Inverted Relative to Glycyrrhetinic Acid

The target compound displays a CES2/CES1 selectivity ratio of approximately 3.6, with IC50 values of 3.42 μM (CES2) and 12.3 μM (CES1) measured in human liver microsomes [1]. Glycyrrhetinic acid, in contrast, exhibits a CES1-preferring selectivity profile under equivalent assay conditions: CES1 IC50 21.0 μM vs. CES2 IC50 69.3 μM, yielding a CES1/CES2 ratio of ~3.3 [2]. This inverted selectivity directionality means the target compound favors CES2 over CES1, whereas GA favors CES1 over CES2. The selectivity magnitude (~3.6-fold) is moderate but directionally crucial for experimental designs where CES2-selective inhibition is required, such as modulation of intestinal prodrug activation or CPT-11 (irinotecan) toxicity mitigation.

CES isoform selectivity CES1 CES2 Carboxylesterase

Rank-Order Potency Among Co-Screened Compounds in the Same CES2 Inhibition Assay

Within the curated ChEMBL/BindingDB dataset using the identical CES2 inhibition assay (human liver microsomes, fluorescein diacetate, 10 min preincubation), the target compound (IC50 3.42 μM) ranks favorably against multiple co-screened entities [1]. Direct comparators from the same assay format include CHEMBL1231178 (IC50 6.11 μM, ~1.8-fold weaker) and CHEMBL4850016 (IC50 9.12 μM, ~2.7-fold weaker) [2][3]. This intra-assay ranking places the target compound among the more potent synthetic small-molecule CES2 inhibitors in this screening collection, albeit below the sub-micromolar potency tier occupied by optimized triterpenoid derivatives such as compound 15 (IC50 0.02 μM) reported by Zou et al. [4].

CES2 inhibition ranking Structure-activity relationship Human liver microsomes

Non-Triterpenoid Scaffold: Physicochemical Differentiation from Natural Product CES Inhibitors

The target compound (MW 372.5 g/mol, cLogP 3.3, HBD 0, HBA 5, TPSA 104 Ų, rotatable bonds 3) occupies a physicochemical space distinct from the pentacyclic triterpenoid CES inhibitors such as glycyrrhetinic acid (MW 470.7, cLogP ~6.9, HBD 2) [1]. The lower molecular weight and lipophilicity of the benzothiazole–sulfonamide scaffold (violating zero Lipinski rules) contrast with the higher MW and logP of triterpenoid-based inhibitors [2]. This differentiation is relevant for lead optimization: the target compound's scaffold offers a synthetically tractable starting point with multiple vectors (benzothiazole C5/C6 positions, pyrrolidine N-substitution, phenylsulfonyl ring) for parallel derivatization without the stereochemical complexity and limited functionalization handles of the pentacyclic triterpenoid core.

Drug-like properties Benzothiazole Scaffold diversity Lead optimization

Close Structural Analog Differentiation: Carbonyl-Linked vs. Directly C–C Bonded Benzothiazole–Pyrrolidine Connectivity

The target compound (benzo[d]thiazol-2-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone) features a carbonyl linker joining the benzothiazole C2 position to the pyrrolidine N1, with the phenylsulfonyl group at pyrrolidine C3 [1]. The closest catalogued structural analog, 2-(1-(phenylsulfonyl)pyrrolidin-2-yl)benzo[d]thiazole (CAS 672925-44-9, MW 344.45), differs in two critical aspects: (a) the benzothiazole is directly C–C bonded at pyrrolidine C2 rather than carbonyl-linked at N1, and (b) the phenylsulfonyl group occupies pyrrolidine N1 rather than C3 [2]. These connectivity differences alter the spatial relationship between the benzothiazole and sulfonyl pharmacophores by approximately one bond length and modify the H-bond acceptor topology (carbonyl oxygen present in target, absent in analog). No quantitative biological activity data are available for CAS 672925-44-9 in the public domain, which means substitution without empirical revalidation introduces unrecognized potency and selectivity risk.

Positional isomerism Benzothiazole–pyrrolidine connectivity Pharmacophore geometry

Structural Biology Context: Related N-Hydroxythiazole Analog Binds Factor-Inhibiting HIF (FIH) with Defined Binding Mode

A closely related analog, 2-(3-hydroxy-2-((1-(phenylsulfonyl)pyrrolidine-3-carbonyl)imino)-2,3-dihydrothiazol-4-yl)acetic acid, has been co-crystallized with human factor-inhibiting hypoxia-inducible factor (FIH) at 2.02 Å resolution (PDB 8K73), revealing that the phenylsulfonylpyrrolidine moiety engages the 2OG oxygenase active site through specific hydrogen-bond and hydrophobic interactions [1]. Corner et al. demonstrated that N-hydroxythiazole derivatives of this scaffold class can be tuned for selective FIH inhibition over related 2OG oxygenases including PHD2 [2]. While the target compound lacks the N-hydroxy and carboxylic acid modifications present in the PDB ligand, the shared phenylsulfonylpyrrolidine–thiazole core provides a crystallographically validated binding mode template that can guide structure-based optimization of the target compound for 2OG oxygenase targets.

FIH inhibition 2OG oxygenase X-ray crystallography Benzothiazole scaffold

Recommended Application Scenarios for Benzo[d]thiazol-2-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone Based on Quantitative Evidence


CES2-Selective Pharmacological Tool Compound for Intestinal Prodrug Activation Studies

The compound's CES2 IC50 of 3.42 μM and ~3.6-fold selectivity over CES1 [1] support its use as a CES2-preferring tool inhibitor in human intestinal microsome or recombinant CES2 assays. Unlike glycyrrhetinic acid, which preferentially inhibits CES1, this compound can be employed to dissect CES2-mediated versus CES1-mediated hydrolysis of ester prodrugs (e.g., irinotecan/CPT-11, flurbiprofen axetil, capecitabine intermediates) in human tissue preparations. The moderate potency is suitable for mechanistic studies where complete CES2 ablation is not required and where the inverted selectivity relative to GA provides orthogonal pharmacological validation.

Scaffold-Hopping Starting Point for Non-Triterpenoid CES2 Inhibitor Lead Optimization

With a MW of 372.5 and cLogP of 3.3, this benzothiazole–sulfonamide scaffold offers a ligand-efficient, synthetically accessible alternative to pentacyclic triterpenoid CES2 inhibitors (e.g., glycyrrhetinic acid derivatives, MW ~470–550) [2]. The scaffold contains three distinct diversification vectors: benzothiazole aromatic positions (C5, C6), the phenylsulfonyl ring, and the pyrrolidine scaffold. The ~20-fold potency gap between this compound and the optimized triterpenoid compound 15 (IC50 0.02 μM) [3] represents a tractable optimization window for medicinal chemistry programs targeting sub-micromolar CES2 inhibition.

2OG Oxygenase Inhibitor Development Leveraging Crystallographic Template PDB 8K73

The phenylsulfonylpyrrolidine–thiazole core shared with the PDB 8K73 ligand provides a crystallographically validated starting point for structure-based design of 2OG oxygenase inhibitors [4]. Researchers can use the 2.02 Å resolution FIH co-crystal structure to model binding poses of the target compound, guide introduction of metal-chelating groups (e.g., N-hydroxy, carboxylic acid), and predict selectivity against related 2OG oxygenases including PHD2. This structural biology context is unavailable for most benzothiazole–sulfonamide compounds and represents a specific advantage for academic and industrial groups working on hypoxia-signaling modulation.

Chemical Biology Probe for CES2 Activity Fingerprinting in Tissue Panels

Given its single-digit micromolar CES2 potency and defined selectivity window over CES1, the compound is suitable for CES2 activity profiling across tissue panels (liver vs. intestine vs. tumor biopsies) when used alongside a CES1-selective inhibitor (e.g., glycyrrhetinic acid) as an orthogonal control. The commercial availability of both compounds enables parallel procurement for systematic carboxylesterase phenotyping studies [1][5].

Quote Request

Request a Quote for Benzo[d]thiazol-2-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.